![molecular formula C17H44N10O B13747907 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 21509-92-2](/img/structure/B13747907.png)
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is a complex organic compound characterized by multiple amine groups and a tetraazatricane backbone. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE typically involves a multi-step process:
Initial Formation of Intermediate Amines: The process begins with the reaction of ethylenediamine with excess ethylene oxide under controlled temperature and pressure to form intermediate amines.
Sequential Amination: These intermediate amines undergo sequential amination reactions with additional ethylenediamine and other amine donors to extend the polyamine chain.
Final Amidation: The final step involves the amidation of the extended polyamine chain with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature management.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives with lower oxidation states.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form stable complexes with metal ions and other biomolecules, modulating their activity and function. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups, used in similar applications but with less complexity.
Triethylenetetramine: Contains four amine groups and is used in coordination chemistry and as a chelating agent.
Tetraethylenepentamine: Similar structure with five amine groups, used in industrial applications and as a curing agent for epoxy resins.
Uniqueness
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is unique due to its extended polyamine chain and multiple functional groups, providing enhanced reactivity and versatility in various applications compared to simpler amines.
Properties
CAS No. |
21509-92-2 |
|---|---|
Molecular Formula |
C17H44N10O |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1,3-bis[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]urea |
InChI |
InChI=1S/C17H44N10O/c18-1-3-20-5-7-22-9-11-24-13-15-26-17(28)27-16-14-25-12-10-23-8-6-21-4-2-19/h20-25H,1-16,18-19H2,(H2,26,27,28) |
InChI Key |
CJHLBUPFEOHCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNC(=O)NCCNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





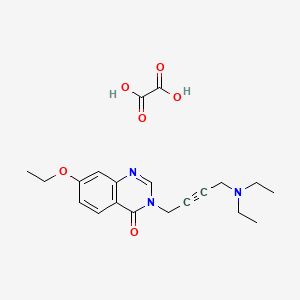
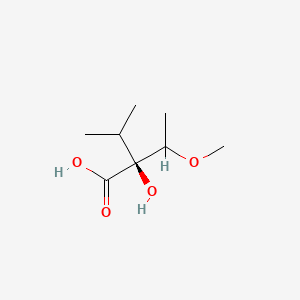
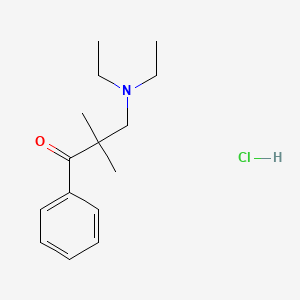
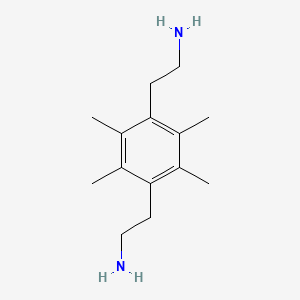
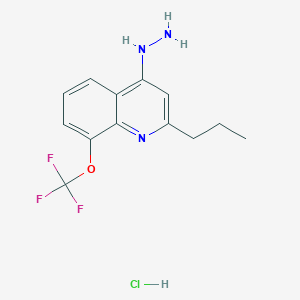
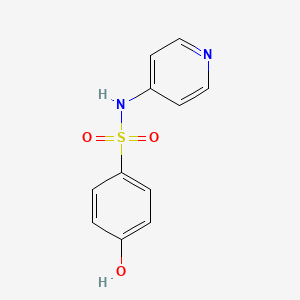

![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
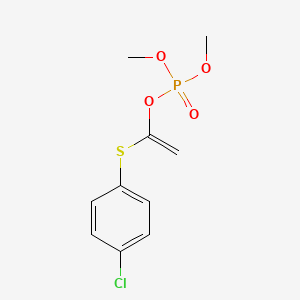
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
